molecular formula C13H19NO2 B556275 (2S,3S)-2-(benzylamino)-3-methylpentanoic acid CAS No. 1859-49-0

(2S,3S)-2-(benzylamino)-3-methylpentanoic acid

Cat. No.: B556275
CAS No.: 1859-49-0
M. Wt: 221.29 g/mol
InChI Key: GPAVORZIWQTJJQ-JQWIXIFHSA-N
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Description

Synthesis Analysis

Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, reagents, catalysts, and conditions used in the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose .


Chemical Reactions Analysis

This involves understanding the reactions that the compound can undergo. This can include its reactivity, the types of reactions it can participate in, and the products it can form .


Physical and Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, optical activity, and more. These properties can often be found in databases or determined experimentally .

Scientific Research Applications

Crystallographic Studies

  • Crystal Structure Analysis : A study conducted by Curland et al. (2018) revealed a new polymorph of (2S,3S)-2-amino-3-methylpentanoic acid, demonstrating its crystal structure in the monoclinic space group and identifying hydrogen bonds and layers in its crystalline form (Curland, Meirzadeh, & Diskin‐Posner, 2018).

Chemical Synthesis and Characterization

  • Synthesis of Molecular Compounds : Research by Yajima et al. (2009) explored the formation of molecular compounds from diastereoisomeric forms of (2S,3S)-N-acetyl-2-amino-3-methylpentanoic acid, using X-ray crystal structural analysis (Yajima, Kimura, Nakakoji, Horikawa, Tokuyama, & Shiraiwa, 2009).
  • Analytical Chemistry : Studies like those conducted by Gracia-Moreno, Lopez, and Ferreira (2015) have utilized (2S,3S)-2-(benzylamino)-3-methylpentanoic acid and its analogs in developing analytical methods, such as gas chromatography-mass spectrometry, for identifying compounds in wine and other alcoholic beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

Mechanism of Action

Target of Action

BZL-ILE-OH, also known as N-benzyl-L-isoleucine, is primarily used as a reagent in the synthesis of hydrazinopeptides

Mode of Action

The mode of action of BZL-ILE-OH involves its role in the formation of amide bonds, which are fundamental in peptide synthesis . It is used as a coupling reagent, mediating amide bond formation with remarkable resistance to racemization . This means that it helps join amino acids together to form peptides without causing a change in the stereochemistry of the amino acids, which is crucial for maintaining the functional properties of the peptides.

Result of Action

The result of BZL-ILE-OH’s action is the successful synthesis of peptides with the correct stereochemistry . This is crucial for the function of these peptides, as changes in stereochemistry can significantly alter a peptide’s properties and interactions with other molecules. Therefore, BZL-ILE-OH contributes to the production of functional peptides that can participate in various biological processes.

Safety and Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and safe handling procedures .

Future Directions

Future directions could include potential applications of the compound, areas of research that could be explored, and ways the synthesis could be improved .

Biochemical Analysis

Biochemical Properties

The biochemical properties of Benzyl-L-isoleucine are largely determined by its structure and its interactions with other biomolecules. It is known to participate in biochemical reactions, particularly in the synthesis of hydrazinopeptides

Cellular Effects

Given its role in the synthesis of hydrazinopeptides , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Benzyl-L-isoleucine involves its conversion into amino-derivatives with ammonium formate as a catalytic hydrogen transfer agent . This suggests that it may interact with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression.

Properties

IUPAC Name

(2S,3S)-2-(benzylamino)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAVORZIWQTJJQ-JQWIXIFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426402
Record name N-benzyl-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1859-49-0
Record name N-benzyl-isoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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